2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with aliphatic amines . The reaction conditions typically include the use of ethanol as a solvent and sodium ethoxide as a base. The reaction can also be carried out in DMF in the presence of triethylamine or sodium carbonate . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields.
Chemical Reactions Analysis
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide undergoes various types of chemical reactions, including substitution reactions. For example, it reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . Common reagents used in these reactions include hydrazine hydrate and aniline, and the reactions are typically carried out in boiling ethanol . Major products formed from these reactions include 2-hydrazinyl and 2-anilino derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various pyrimidine derivatives. In biology and medicine, pyrimidine derivatives, including this compound, have been studied for their potential anticancer, antitubercular, and anti-HIV activities . Additionally, pyrimidine derivatives have been found to exhibit anticonvulsant activity . In the industry, these compounds are used to develop new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. Pyrimidine derivatives are known to inhibit various enzymes involved in DNA synthesis and repair, which contributes to their anticancer and antiviral activities . The compound may also interact with specific receptors in the central nervous system, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide include other pyrimidine derivatives such as 6-methyl-2-thiouracil and its S-alkyl derivatives . These compounds share similar chemical structures and biological activities. this compound is unique in its specific substitution pattern and the presence of the phenylethyl group, which may contribute to its distinct biological properties .
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-8-13(19)18-15(16-10)21-9-14(20)17-11(2)12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMSFYQWNSDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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